![molecular formula C9H6BrNO2 B1379490 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile CAS No. 855937-55-2](/img/structure/B1379490.png)
2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile
Overview
Description
“2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile” is a chemical compound with the molecular formula C9H6BrNO2 . It contains a benzodioxol group, which is a type of aromatic ether, and a nitrile group .
Molecular Structure Analysis
The molecular structure of “2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile” includes a benzodioxol group, a bromine atom, and a nitrile group . The benzodioxol group consists of a benzene ring fused to a 1,3-dioxole ring .Physical And Chemical Properties Analysis
“2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile” has a molecular weight of 240.05 g/mol . It has a complex structure with 33 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amine (aromatic), 1 nitrile (aliphatic), and 2 ethers .Scientific Research Applications
Anti-Cancer Agents
The compound has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids . These hybrids have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .
Molecular Docking Studies
Molecular docking studies with EGFR have also been conducted . These studies have strengthened the in vitro anticancer activity of the compound .
Synthesis of Heteroaryl Indoles
The compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These indoles have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
Detailed structure-activity relationship studies have been conducted with the compound . These studies have led to the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Cell Cycle Arrest Studies
Further mechanistic studies have revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Synthesis of Polyfunctionalized Heterocyclic Systems
The compound has been used as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems .
Mechanism of Action
Result of Action
It has been suggested that the compound may have selective activity against certain cancer cells
Action Environment
The action, efficacy, and stability of 2-(7-bromo-2H-1,3-benzodioxol-5-yl)acetonitrile can be influenced by various environmental factors These factors could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions
properties
IUPAC Name |
2-(7-bromo-1,3-benzodioxol-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-6(1-2-11)4-8-9(7)13-5-12-8/h3-4H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCXOKAPCNSQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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